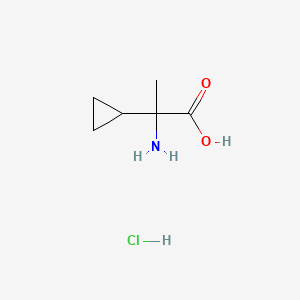![molecular formula C12H12BNO3 B582092 [4-(2-Aminophenoxy)phenyl]boronic acid CAS No. 957103-98-9](/img/structure/B582092.png)
[4-(2-Aminophenoxy)phenyl]boronic acid
Overview
Description
[4-(2-Aminophenoxy)phenyl]boronic acid: is an organic compound with the molecular formula C12H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminophenoxy group
Mechanism of Action
Target of Action
Boronic acids are known to interact with amino acid residues that can donate a pair of electrons to the boron, including serine, histidine, and lysine .
Mode of Action
The mode of action of [4-(2-Aminophenoxy)phenyl]boronic acid involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Action Environment
Boronic acids are generally considered to be environmentally benign .
Biochemical Analysis
Biochemical Properties
[4-(2-Aminophenoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site serine or threonine residues. These interactions can lead to the inhibition of enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional or translational machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminophenoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Aminophenoxy Intermediate: The initial step involves the preparation of the aminophenoxy intermediate. This can be achieved through the reaction of 2-aminophenol with a suitable halogenated phenyl derivative under basic conditions.
Boronic Acid Formation: The aminophenoxy intermediate is then subjected to a borylation reaction. This involves the use of a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Aminophenoxy)phenyl]boronic acid can undergo oxidation reactions, leading to the formation of corresponding phenol derivatives.
Reduction: The compound can be reduced to form various aminophenyl derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are commonly employed.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [4-(2-Aminophenoxy)phenyl]boronic acid is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Diagnostic Tools: It is investigated for use in diagnostic assays and imaging techniques.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the aminophenoxy group.
4-Aminophenylboronic Acid: Contains an amino group directly attached to the phenyl ring.
2-Aminophenylboronic Acid: Amino group is positioned ortho to the boronic acid group.
Uniqueness:
[4-(2-Aminophenoxy)phenyl]boronic acid: is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.
Properties
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZAQBUIMTLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274083 | |
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957103-98-9 | |
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



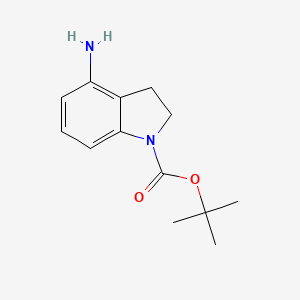
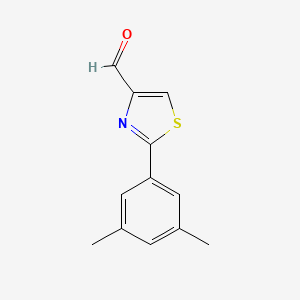
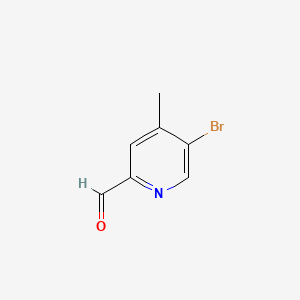
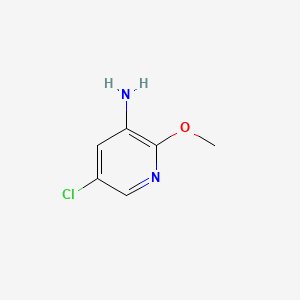
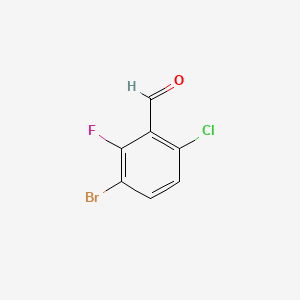
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
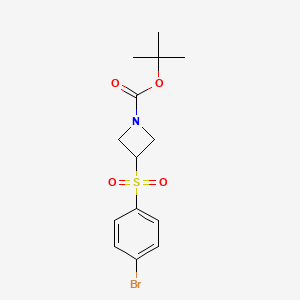


![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
